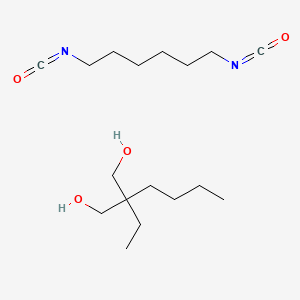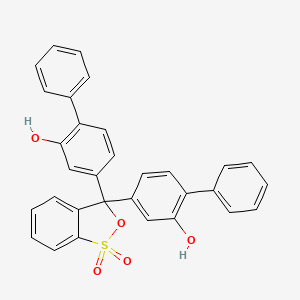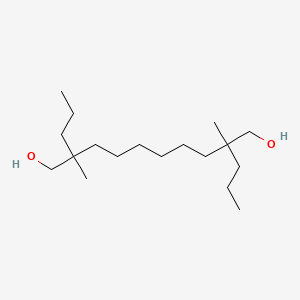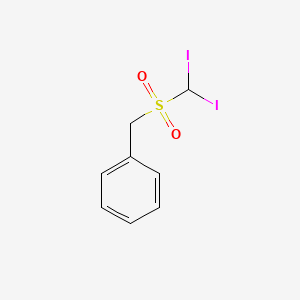![molecular formula C17H23N5O3S B12687489 N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline CAS No. 97259-70-6](/img/structure/B12687489.png)
N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline is a complex organic compound that belongs to the class of azo dyes. These dyes are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. The compound is notable for its vibrant color and is used in various applications, including textiles, cosmetics, and biological staining.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline typically involves a diazo-coupling reaction. This process starts with the diazotization of 2-amino-5-nitrothiazole, which is then coupled with N-(2-butoxyethyl)-N-ethylaniline in an acidic medium. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium salt and using an acidic medium to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and the concentration of reactants. The use of continuous flow reactors is common to maintain consistent reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and catalytic hydrogenation are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of strong acids or bases.
Major Products Formed
Oxidation: Formation of nitroaniline derivatives.
Reduction: Formation of aromatic amines.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the production of dyes and pigments for textiles and cosmetics.
Mecanismo De Acción
The compound exerts its effects primarily through its azo and nitro groups. The azo group can undergo reduction to form amines, which can interact with various biological molecules. The nitro group can be reduced to an amino group, which can participate in further chemical reactions. These transformations enable the compound to act as a versatile reagent in both chemical and biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- **N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]benzene
- **N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]phenol
- **N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]toluidine
Uniqueness
N-(2-Butoxyethyl)-N-ethyl-4-[(5-nitro-2-thiazolyl)azo]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the butoxyethyl and ethyl groups enhances its solubility and reactivity, making it more versatile compared to similar compounds .
Propiedades
Número CAS |
97259-70-6 |
|---|---|
Fórmula molecular |
C17H23N5O3S |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
N-(2-butoxyethyl)-N-ethyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline |
InChI |
InChI=1S/C17H23N5O3S/c1-3-5-11-25-12-10-21(4-2)15-8-6-14(7-9-15)19-20-17-18-13-16(26-17)22(23)24/h6-9,13H,3-5,10-12H2,1-2H3 |
Clave InChI |
CDNQZZFCKSPREX-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCN(CC)C1=CC=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


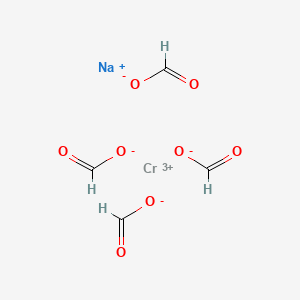

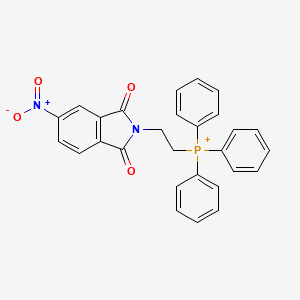


![6,6'-(2-Methylpropylidene)bis[4-cyclopentyl-M-cresol]](/img/structure/B12687438.png)

